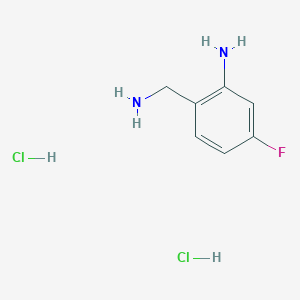

2-(Aminomethyl)-5-fluoroaniline dihydrochloride

Descripción

2-(Aminomethyl)-5-fluoroaniline dihydrochloride is an aromatic amine derivative featuring a fluorine atom at the para-position (C5) and an aminomethyl (-CH2NH2) group at the ortho-position (C2) on the benzene ring. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity-modulating effects of fluorine and amine functionalities.

Propiedades

IUPAC Name |

2-(aminomethyl)-5-fluoroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQOYZYUGJUANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Aminomethyl)-5-fluoroaniline dihydrochloride, also known by its CAS number 606139-20-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C7H9Cl2F N

- Molecular Weight: 195.06 g/mol

The compound features an amino group and a fluorine atom attached to a benzene ring, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Many derivatives exhibit inhibitory effects on specific enzymes, which can be crucial in cancer therapy. For instance, compounds with similar structures have shown promising results as inhibitors of various kinases involved in tumor growth and proliferation .

- Antimicrobial Activity: The presence of the amino group can enhance the compound's ability to penetrate bacterial cell walls, potentially leading to antimicrobial effects against certain pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have explored the biological implications of similar compounds:

-

Anticancer Activity:

- A study evaluated a series of aminomethyl derivatives, including those with fluorine substitutions, for their anticancer properties. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that structural modifications can enhance activity against tumor cells .

- Enzyme Inhibition:

- Pharmacokinetic Studies:

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, enhancing the development of new materials and chemicals.

Biology

-

Antimicrobial Activity : Research indicates that 2-(Aminomethyl)-5-fluoroaniline dihydrochloride exhibits antimicrobial properties against various bacterial strains. Its fluorine substitution enhances its antibacterial efficacy compared to non-fluorinated analogs.

Compound Name Activity Against Gram-Positive Bacteria Activity Against Mycobacteria This compound Moderate Moderate 4-Chlorocinnamanilides High High 3,4-Dichlorocinnamanilides Very High Very High - Anticancer Potential : The compound is under investigation for its anticancer properties. Studies have shown that derivatives of aromatic amines can induce apoptosis in cancer cells while sparing normal cells, indicating selective targeting capabilities. Case Study: Cytotoxicity Assessment In a study assessing various substituted anilines, this compound demonstrated significant cytotoxic effects on cancer cell lines with low toxicity towards normal cells, suggesting its potential as a therapeutic agent.

Medicine

- Drug Development : Ongoing research focuses on the compound's ability to target specific enzymes or receptors involved in disease pathways. Its aminomethyl group facilitates interactions with biological targets, enhancing its potential as a drug candidate.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The aminomethyl group (–CH₂NH₂) and aromatic fluorine atom participate in nucleophilic substitution processes. Key findings include:

Table 1: Nucleophilic substitution reactions

The fluorine atom at the 5-position undergoes substitution under Cu-catalyzed conditions due to its moderate activation by the electron-withdrawing amine group. The pKa of the aromatic amine (~4.89, extrapolated from 2,4-dimethylaniline data ) influences its protonation state and reactivity in acidic media.

Coupling Reactions

This compound serves as a precursor in cross-coupling reactions for synthesizing biaryl systems:

Table 2: Catalytic coupling applications

| Reaction Type | Catalyst System | Product Application | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/80°C | Biphenyl derivatives | 72–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated amines | 68% |

The aminomethyl group enhances solubility in polar aprotic solvents, facilitating homogeneous catalysis . Fluorine's electronegativity directs regioselectivity in cross-coupling events.

Oxidation and Reduction Pathways

Oxidation :

-

Treatment with KMnO₄/H₂SO₄ converts the –CH₂NH₂ group to a carboxylic acid (–COOH) .

-

Fluorine remains intact under mild oxidative conditions but may undergo defluorination at >100°C .

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings to cyclohexane derivatives while retaining fluorine .

-

NaBH₄ selectively reduces imine intermediates formed during condensation reactions .

Multicomponent Reactions (MCRs)

The compound participates in Bucherer-Bergs and Strecker-type reactions:

-

With carbonyl compounds and cyanide ions, it forms hydantoins via iminophosphorane intermediates .

-

In acidic media, it generates α-amino nitriles, which cyclize to yield heterocyclic scaffolds .

Table 3: MCR performance in hydantoin synthesis

| Carbonyl Source | Reaction Time | Hydantoin Yield | Selectivity |

|---|---|---|---|

| Acetone | 6 h | 78% | >90% |

| Cyclohexanone | 8 h | 65% | 85% |

Stability and Degradation

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Analogous Compounds

*Note: The molecular weight of the target compound is estimated based on its formula.

Structural and Electronic Comparisons

- Substituent Effects: 2-(1-Azepanyl)-5-fluoroaniline dihydrochloride (): The azepanyl group introduces a bulky, seven-membered ring at C2, which may hinder molecular packing and reduce solubility compared to the aminomethyl group in the target compound. The tertiary amine in azepane also lacks the primary amine’s hydrogen-bonding capability . 2-Nitro-5-fluoroaniline (): The nitro group at C2 significantly reduces electron density on the aromatic ring compared to aminomethyl, affecting electrophilic substitution patterns. Spectroscopic studies on fluoroaniline isomers highlight that substituent position (e.g., -F at C2 vs. C5) alters dipole moments and molecular docking interactions .

Salt Forms : Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than free bases. However, the benzimidazole derivative () forms an n-hydrate, which may introduce variability in crystallinity and hygroscopicity .

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 2-(aminomethyl)-5-fluoroaniline dihydrochloride generally involves:

- Starting from fluorinated aromatic precursors such as 2-cyano-5-fluoropyridine or fluoronitrobenzenes.

- Catalytic hydrogenation or reduction to introduce amino groups.

- Formation of aminomethyl substituents via reduction of nitrile or related functional groups.

- Conversion to the dihydrochloride salt for stability and purification.

Preparation from 2-Cyano-5-fluoropyridine

One of the most documented methods involves catalytic hydrogenation of 2-cyano-5-fluoropyridine to yield 2-(aminomethyl)-5-fluoropyridine, which upon acid treatment forms the dihydrochloride salt.

Key Reaction Conditions and Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation | 2-cyano-5-fluoropyridine, Raney nickel catalyst, ethanol solvent saturated with ammonia and hydrogen, 70°C, 16 hours, 25858.1 Torr pressure | 44% (free base) | Mixture filtered, purified by flash silica gel chromatography |

| Salt Formation | Free base dissolved in 1,4-dioxane, treated with 4N HCl in dioxane (3.8 equivalents), precipitated solid filtered and dried | 95% (dihydrochloride salt) | White solid, stable, isolated by filtration and drying |

- ^1H NMR (DMSO-d6): δ 8.61 (d, J=2.9 Hz, 1H), 8.50 (broad s, 3H), 7.82 (m, 1H), 7.62 (m, 1H), 7.50 (broad, 1H), 4.18 (m, 2H)

- MS (ESI): m/z 127 (M+H)^+ (free base)

This method is advantageous due to relatively mild conditions and high purity of the dihydrochloride salt obtained after crystallization.

Catalytic Hydrogenation of Fluoronitrobenzene Derivatives

Another approach involves the reduction of fluoronitrobenzene derivatives to the corresponding fluoroanilines, which can then be functionalized to the aminomethyl derivative.

For example, 2-methyl-4-fluoronitrobenzene can be catalytically hydrogenated using Raney nickel at 50°C to yield intermediates that are further processed to 2-amino-5-fluorobenzoic acid, a close precursor in the synthetic pathway.

The process involves condensation reactions with chloral hydrate and hydroxylamine hydrochloride, cyclization in concentrated sulfuric acid, and oxidation with hydrogen peroxide under alkaline conditions to yield the amino-fluorobenzoic acid, which can be converted to the aminomethyl derivative by further reduction and amination steps.

Reduction of 2,4-Dinitrofluorobenzene

A classical method for preparing 2-fluoro-5-nitroaniline (a precursor for further amination) involves the reduction of 2,4-dinitrofluorobenzene with iron powder in acidic media.

The reaction is typically performed in inert solvents such as aromatic hydrocarbons or ethers at temperatures between 60°C and reflux for 10 minutes to 2 hours.

The resulting 2-fluoro-5-nitroaniline can then be converted through reductive amination or catalytic hydrogenation to the target aminomethyl derivative.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

The method involving Raney nickel catalytic hydrogenation of nitrile precursors under ammonia atmosphere is well-documented for producing the free base, which can be efficiently converted to the dihydrochloride salt with high yield and purity.

The synthetic route starting from fluoronitrobenzene derivatives and involving condensation, cyclization, and oxidation steps offers a mild, safe, and industrially feasible process for preparing fluorinated amino acids and related compounds, which can be adapted for aminomethyl derivatives.

The use of palladium on carbon catalysts for hydrogenation in methanol with hydrochloric acid is also reported for related fluorinated amines, offering alternative conditions at ambient temperature and shorter reaction times.

Industrial scale-up favors methods with readily available raw materials, mild reaction conditions, and safe operation, such as the Raney nickel catalyzed hydrogenation under controlled pressure and temperature.

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-5-fluoroaniline dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amine formation and cyclocondensation steps. For example, amine intermediates can be prepared via nucleophilic substitution of halogenated precursors (e.g., 5-fluoro-2-chloroaniline) with aminomethyl groups under basic conditions. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt . Key parameters include stoichiometric control of HCl to ensure complete salt formation and purification via recrystallization. Reaction monitoring using HPLC or TLC is critical to optimize yield and purity.

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry to confirm the molecular structure. For example, the Canonical SMILES (e.g.,

C1=CC(=C(C=C1CN)N)F.Cl.Cl) can be validated against spectral data . Purity analysis requires HPLC with UV detection (λ = 254 nm) and ion chromatography to quantify chloride content. Differential scanning calorimetry (DSC) can assess crystallinity and stability .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with pH-adjusted buffers (pH 1–12). Monitor decomposition via LC-MS, noting hydrolytic susceptibility of the aminomethyl group under strongly acidic/basic conditions . Storage at −20°C in airtight, light-protected containers is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., antibacterial vs. low efficacy in certain strains)?

- Methodological Answer : Discrepancies may arise from differences in bacterial membrane permeability or assay conditions. Use standardized MIC/MBC assays (CLSI guidelines) with controlled inoculum size (~1×10⁵ CFU/mL) and broth microdilution. Cross-validate with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance mechanisms are involved. Structural analogs (e.g., 5-(Aminomethyl)-2-chloroaniline dihydrochloride) can be compared to isolate structure-activity relationships .

Q. What experimental strategies can elucidate the compound’s mechanism of action in neuropharmacological studies?

- Methodological Answer : Employ radioligand binding assays (e.g., for serotonin/dopamine receptors) and patch-clamp electrophysiology to assess ion channel modulation. For metabolic studies, use stable isotope labeling (e.g., ¹⁵N-aminomethyl groups) with LC-HRMS to track metabolite formation in vitro (e.g., hepatic microsomes). Computational docking (AutoDock Vina) can predict binding affinities to targets like GABAₐ receptors .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Pilot-scale reactions require flow chemistry setups to control exothermic HCl addition. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess. If racemization occurs during salt formation, switch to milder acids (e.g., acetic acid) for intermediate isolation. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time feedback .

Data Contradiction and Validation

Q. How to reconcile conflicting data on the compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer : Variations may stem from cell line-specific metabolic activity (e.g., CYP450 expression). Perform MTT/CCK-8 assays across multiple lines (HEK293, HepG2, etc.) with matched controls. Include ROS detection probes (DCFH-DA) to assess oxidative stress contributions. Validate findings using transcriptomics (RNA-seq) to identify differentially expressed genes linked to apoptosis or detoxification pathways .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with EPA guidelines: incinerate at >850°C with alkaline scrubbers to prevent HCl emissions .

Analytical Method Development

Q. How to develop a sensitive LC-MS/MS method for quantifying trace metabolites in biological matrices?

- Methodological Answer : Optimize ionization using ESI+ mode (m/z 177.6 → 160.1 for parent ion). Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Validate linearity (1–100 ng/mL) and recovery (>85%) in plasma via matrix-matched calibration . Use deuterated internal standards (e.g., D₃-2-(Aminomethyl)-5-fluoroaniline) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.